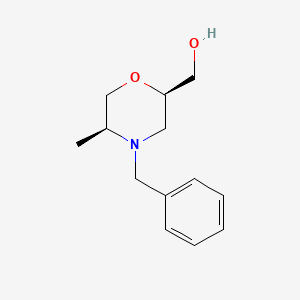
((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol
Overview
Description
((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol: is a chiral morpholine derivative. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a morpholine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol typically begins with commercially available starting materials such as benzyl bromide, methylamine, and morpholine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to optimize reaction conditions and scale up production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzyl ketone or benzyl aldehyde derivatives.
Reduction: Various alcohol derivatives.
Substitution: Substituted morpholine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Binding: Research explores its binding affinity to various proteins, which can influence biological pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals targeting specific diseases.
Therapeutics: It is investigated for its therapeutic potential in treating neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol inhibits specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Binding: The compound interacts with proteins involved in various biological pathways, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
[(2R,4R,5S)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol: This compound shares a similar morpholine ring structure but differs in the functional groups attached, leading to different chemical properties and applications.
[(1S,2R,5S)-2-methyl-5-propylcyclopentyl]methanol: Another compound with a similar backbone but different substituents, resulting in unique reactivity and uses.
[(1S,2R,4R,5S)-2,4,5-trimethylcyclohexyl]methanol: This compound also has a similar core structure but varies in the attached groups, affecting its chemical behavior and applications.
Uniqueness: ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol is unique due to its specific combination of benzyl, methyl, and hydroxymethyl groups attached to the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[(2R,5S)-4-benzyl-5-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCNFNOOTWGKSR-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@H](CN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


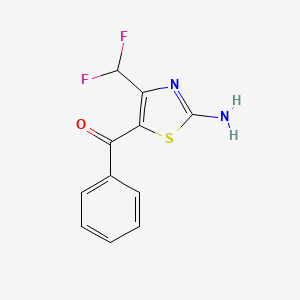
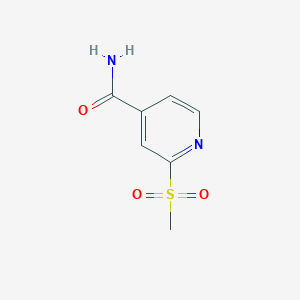
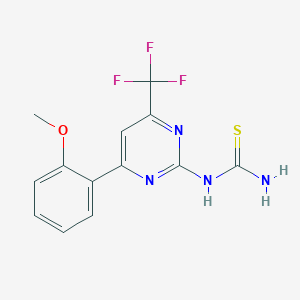
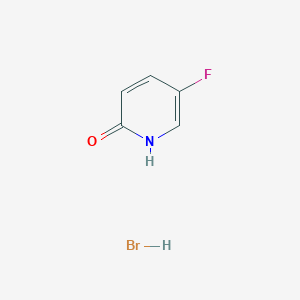
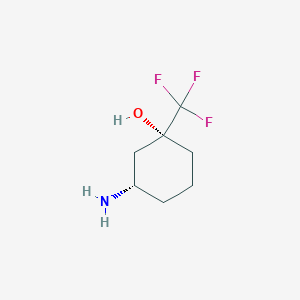
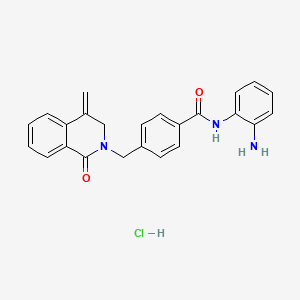
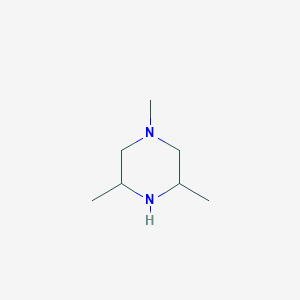
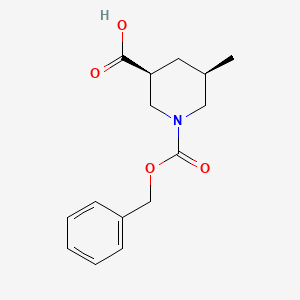
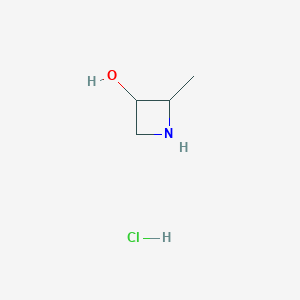
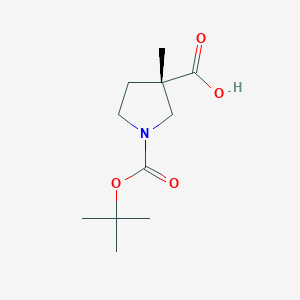
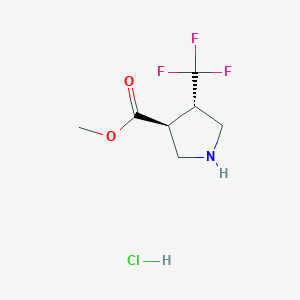
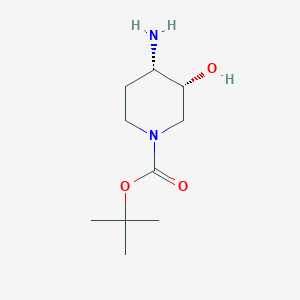
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B3111288.png)
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)
